![molecular formula C11H8ClF3N4O B2477096 N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-imidazole-1-carboxamide CAS No. 2061728-07-0](/img/structure/B2477096.png)
N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-imidazole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-imidazole-1-carboxamide” is a chemical compound with the molecular formula C14H11ClF3N3O2 . It is a solid substance with a molecular weight of 345.71 .
Synthesis Analysis
The synthesis of this compound or its derivatives might involve several steps, including the use of trifluoromethylpyridines as a key structural motif . Trifluoromethylpyridines (TFMP) and their derivatives have been used in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis
The InChI code for the compound is 1S/C14H11ClF3N3O2/c1-21(20-13(22)23-10-5-3-2-4-6-10)12-11(15)7-9(8-19-12)14(16,17)18/h2-8H,1H3,(H,20,22) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a solid substance . It has a molecular weight of 345.71 . The compound’s InChI code provides a unique representation of its molecular structure .Scientific Research Applications
Agrochemicals
Trifluoromethylpyridines (TFMPs) serve as a key structural motif in active agrochemical ingredients. Specifically, derivatives of TFMP play a crucial role in crop protection. The first TFMP derivative introduced to the agrochemical market was fluazifop-butyl . Since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names. These compounds protect crops from pests, and their unique physicochemical properties, including the fluorine atom and the pyridine moiety, contribute to their efficacy .
Pharmaceuticals
Several TFMP derivatives have applications in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials. The combination of the fluorine atom’s properties and the pyridine moiety contributes to their biological activities. Expect novel applications of TFMP to emerge in the future .
Hepatitis C Treatment
2-Amino-3-chloro-5-trifluoromethylpyridine: acts as a reactant in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules. These hybrids serve as inhibitors of NS5B, holding potential for treating Hepatitis C .
Functional Materials
Fluorinated organic compounds, including those containing trifluoromethyl groups, play a significant role in functional materials. Their unique properties make them valuable in various applications, such as coatings, sensors, and electronic devices .
Intermediate Synthesis
The synthesis of 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) is essential for obtaining fluazifop. This intermediate can be obtained in good yield via a simple one-step reaction, making it a crucial step in the production process .
Fungicidal Activity
A derivative, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-[(5-(trifluoromethyl)pyridin-2-yl)oxy]propan-2-yl)pyrimidin-4-amine , exhibits excellent fungicidal activity. Its design and synthesis were based on bioisosterism principles, making it a promising candidate for controlling fungal infections .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Imidazole-containing compounds are known to have a broad range of chemical and biological properties . They are found in many natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
It is known that imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
It is known that imidazole derivatives can interact with multiple receptors, which can lead to a variety of pharmacological effects .
Pharmacokinetics
The physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in trifluoromethylpyridines are thought to contribute to their biological activities .
Result of Action
It is known that imidazole derivatives can have a variety of biological effects, depending on their specific chemical structure and the receptors they interact with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the spatial configuration of the carbon atoms connected to the pyridine group plays an important role in the fungicidal activity of the compound .
properties
IUPAC Name |
N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]imidazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3N4O/c12-8-3-7(11(13,14)15)4-17-9(8)5-18-10(20)19-2-1-16-6-19/h1-4,6H,5H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRUORHZXTXCFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C(=O)NCC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-imidazole-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

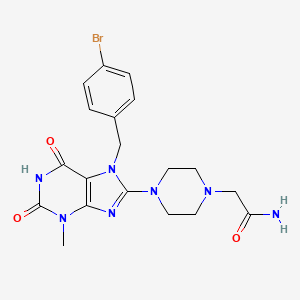
![Methyl 2-[4-(-2-Pyrimidyl)-1-piperazinyl]acetate](/img/structure/B2477019.png)
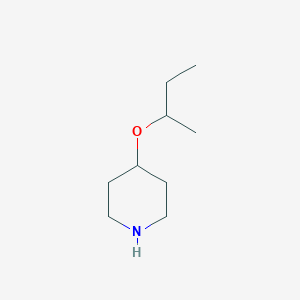
![Ethyl 4-[[2-[[5-(benzamidomethyl)-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2477021.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2477022.png)
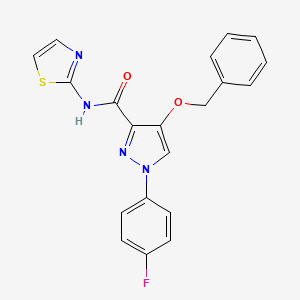
![4-[(2-Isopropyl-5-methylphenoxy)methyl]aniline](/img/structure/B2477024.png)
![2-(Furan-2-yl)-5-(furan-2-yl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2477025.png)
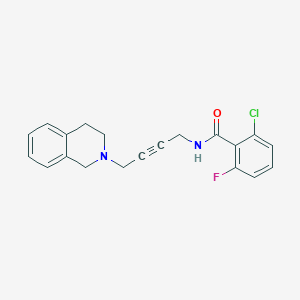

![N-(4-chlorophenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2477032.png)
![1-[3-(Oxiran-2-ylmethoxy)phenyl]iminothiolane 1-oxide](/img/structure/B2477033.png)
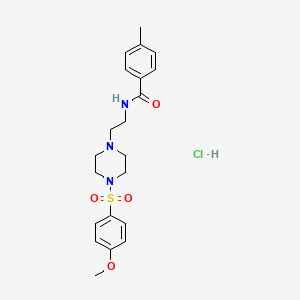
![3-[(4-Chlorophenyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B2477036.png)